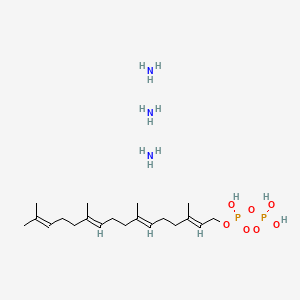
Geranylgeranyl pyrophosphate (triammonium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geranylgeranyl pyrophosphate (triammonium) is a chemical compound that plays a crucial role in various biological processes. It is an intermediate in the biosynthesis of diterpenes and diterpenoids, and it serves as a precursor to carotenoids, gibberellins, tocopherols, and chlorophylls . This compound is also involved in the prenylation of proteins, which is essential for the proper localization and function of these proteins within cells .
准备方法
Synthetic Routes and Reaction Conditions
Geranylgeranyl pyrophosphate (triammonium) is synthesized through the head-to-tail condensation of three isopentenyl pyrophosphate (IPP) units with dimethylallyl pyrophosphate (DMAPP) by the enzyme geranylgeranyl pyrophosphate synthase . The reaction conditions typically involve the use of a buffer solution to maintain the pH and temperature suitable for enzyme activity.
Industrial Production Methods
In industrial settings, geranylgeranyl pyrophosphate (triammonium) is produced using microbial fermentation processes. Microorganisms such as Escherichia coli or Saccharomyces cerevisiae are genetically engineered to overproduce the enzymes required for the synthesis of this compound . The fermentation process is optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Geranylgeranyl pyrophosphate (triammonium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different diterpenoids.
Reduction: It can be reduced to form geranylgeraniol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include diterpenoids, geranylgeraniol, and various substituted derivatives that have significant biological and industrial applications .
科学研究应用
Geranylgeranyl pyrophosphate (triammonium) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and diterpenoids.
作用机制
Geranylgeranyl pyrophosphate (triammonium) exerts its effects through the prenylation of proteins. This post-translational modification involves the addition of the geranylgeranyl group to specific proteins, which is essential for their proper localization and function within cells . The molecular targets of this compound include small GTPases, which are involved in various cellular processes such as signal transduction, cell growth, and differentiation .
相似化合物的比较
Similar Compounds
Farnesyl pyrophosphate: Another intermediate in the biosynthesis of terpenoids.
Geranyl pyrophosphate: A precursor to monoterpenes.
Geranylgeraniol: A reduced form of geranylgeranyl pyrophosphate.
Uniqueness
Geranylgeranyl pyrophosphate (triammonium) is unique due to its role as a precursor to a wide range of biologically important compounds, including carotenoids, gibberellins, tocopherols, and chlorophylls . Its involvement in protein prenylation also sets it apart from other similar compounds, as this modification is crucial for the proper function and localization of many proteins within cells .
属性
分子式 |
C20H45N3O7P2 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC 名称 |
azane;phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |
InChI 键 |
DPBMYHRTNHKGIT-XGVVNRHLSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C.N.N.N |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C.N.N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


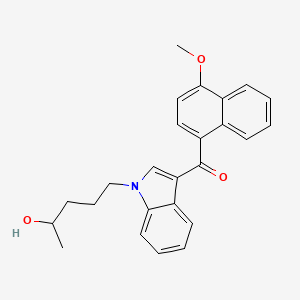
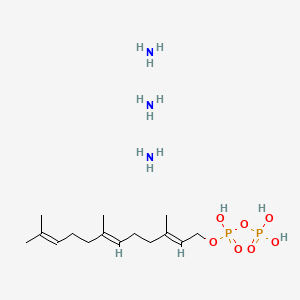

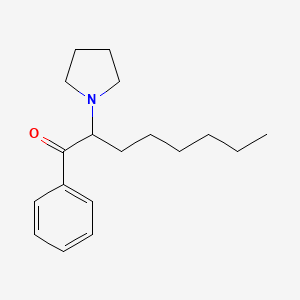
![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)

![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,6R,8R,11S)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766321.png)
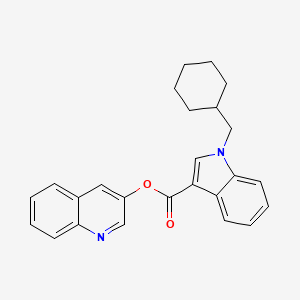
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S)-18-[(2S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766333.png)
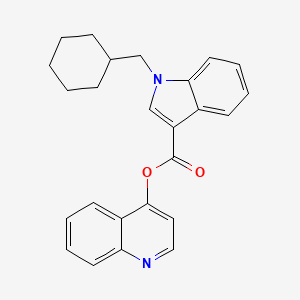
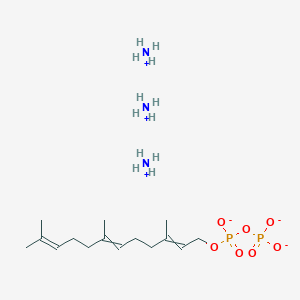
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,11R,15E,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766357.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46R,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766365.png)
